molecular formula C17H14F2N2OS B6586685 1-[4-(difluoromethoxy)phenyl]-2-(methylsulfanyl)-5-phenyl-1H-imidazole CAS No. 1226429-09-9

1-[4-(difluoromethoxy)phenyl]-2-(methylsulfanyl)-5-phenyl-1H-imidazole

Katalognummer B6586685
CAS-Nummer: 1226429-09-9
Molekulargewicht: 332.4 g/mol
InChI-Schlüssel: IMVHNJSGRRUNLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(Difluoromethoxy)phenyl]-2-(methylsulfanyl)-5-phenyl-1H-imidazole, commonly referred to as DFMO, is an organosulfur compound that has been studied for its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry. DFMO is a small molecule that is highly lipophilic and has a low molecular weight, making it an ideal candidate for drug development. DFMO has been extensively studied in recent years due to its potential therapeutic applications in a variety of diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease.

Wirkmechanismus

The mechanism of action of DFMO is not fully understood, however, it is believed to act as an inhibitor of the enzyme ornithine decarboxylase (ODC). ODC is an enzyme involved in the synthesis of polyamines, which are important for cell division and growth. By inhibiting the activity of ODC, DFMO is thought to reduce the synthesis of polyamines and thus inhibit cell division and growth. This mechanism of action is believed to be the basis of its potential therapeutic applications in a variety of diseases, including cancer.
Biochemical and Physiological Effects
DFMO has been studied for its potential biochemical and physiological effects on a variety of diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease. In cancer, DFMO has been studied for its potential to inhibit the activity of ODC and thus reduce the synthesis of polyamines, which are important for cell division and growth. In Alzheimer’s and Parkinson’s disease, DFMO has been studied for its potential to reduce the production of amyloid-beta, a protein involved in the development of these diseases.

Vorteile Und Einschränkungen Für Laborexperimente

DFMO has a number of advantages and limitations for lab experiments. One advantage of DFMO is that it is highly lipophilic and has a low molecular weight, making it an ideal candidate for drug development. Additionally, DFMO is relatively inexpensive and can be synthesized using a variety of methods. However, DFMO also has a number of limitations, including its potential to inhibit the activity of enzymes involved in the synthesis of polyamines, which can lead to undesired side effects. Additionally, DFMO is not well-tolerated by some individuals, and can cause adverse reactions in some cases.

Zukünftige Richtungen

There are a number of potential future directions for the study of DFMO. These include further investigation into its potential therapeutic applications in a variety of diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease. Additionally, further research into the mechanism of action of DFMO could lead to the development of more effective and targeted treatments for these diseases. Additionally, further research into the synthesis of DFMO could lead to the development of more efficient and cost-effective methods for its production. Finally, further research into the biochemical and physiological effects of DFMO could lead to a better understanding of its potential therapeutic applications.

Synthesemethoden

DFMO can be synthesized using a variety of methods, including the use of difluoromethylation, sulfonylation, and imidazole synthesis. The difluoromethylation method involves the use of a difluoromethylating reagent, such as difluoroacetic acid, to produce the desired product. The sulfonylation method involves the use of a sulfonylating reagent, such as dithiocarbamate, to produce the desired product. Finally, the imidazole synthesis method involves the use of an imidazole-forming reagent, such as imidazole, to produce the desired product.

Wissenschaftliche Forschungsanwendungen

DFMO has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, synthetic organic chemistry, and biochemistry. In medicinal chemistry, DFMO has been studied for its potential therapeutic applications in a variety of diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease. In synthetic organic chemistry, DFMO has been studied for its potential applications in the synthesis of a variety of pharmaceuticals and other organic compounds. Finally, in biochemistry, DFMO has been studied for its potential applications in the study of enzyme structure and function.

Eigenschaften

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-2-methylsulfanyl-5-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2OS/c1-23-17-20-11-15(12-5-3-2-4-6-12)21(17)13-7-9-14(10-8-13)22-16(18)19/h2-11,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVHNJSGRRUNLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.